molecular formula C37H65ClO4 B12577578 Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- CAS No. 622833-05-0

Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-

Cat. No.: B12577578
CAS No.: 622833-05-0
M. Wt: 609.4 g/mol
InChI Key: RPWCVJPCCYYJHW-CPCREDONSA-N
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Description

Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is a specialized organic compound known for its unique structure and properties It is a derivative of benzoyl chloride, where the benzene ring is substituted with three 3,7-dimethyloctyl groups at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- typically involves the reaction of benzoyl chloride with 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzoyl chloride. Common reagents used in this synthesis include thionyl chloride, phosphorus pentachloride, and oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where benzoyl chloride is reacted with the appropriate substituted benzene derivatives. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed when reacting with amines.

    Esters: Formed when reacting with alcohols.

    Benzoic Acid: Formed during hydrolysis.

Scientific Research Applications

Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of specialized polymers and materials.

    Pharmaceuticals: Investigated for potential use in drug development and delivery systems.

    Biological Studies: Used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- involves its ability to act as an acylating agent. It reacts with nucleophiles to form stable amide and ester bonds. The molecular targets include various nucleophilic sites on organic molecules, and the pathways involved are primarily substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

622833-05-0

Molecular Formula

C37H65ClO4

Molecular Weight

609.4 g/mol

IUPAC Name

3,4,5-tris[(3S)-3,7-dimethyloctoxy]benzoyl chloride

InChI

InChI=1S/C37H65ClO4/c1-27(2)13-10-16-30(7)19-22-40-34-25-33(37(38)39)26-35(41-23-20-31(8)17-11-14-28(3)4)36(34)42-24-21-32(9)18-12-15-29(5)6/h25-32H,10-24H2,1-9H3/t30-,31-,32-/m0/s1

InChI Key

RPWCVJPCCYYJHW-CPCREDONSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)C(=O)Cl

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)C(=O)Cl

Origin of Product

United States

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